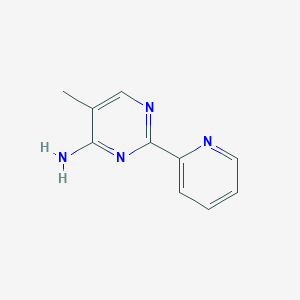

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZNDYAGCNEECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, are not available in published literature.

Assignment of Proton (¹H) and Carbon-13 (¹³C) Resonances

Specific resonance assignments for the protons and carbons of the pyridine (B92270) ring, pyrimidine (B1678525) ring, and methyl group are not documented.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no available studies detailing the use of two-dimensional NMR techniques to confirm the structural assignments and spatial relationships within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

While the molecular formula is established as C₁₀H₁₀N₄, corresponding to a molecular weight of 186.21 g/mol , specific high-resolution mass spectrometry data confirming the exact mass is not reported in the literature searched.

Electrospray Ionization (ESI-MS) Fragmentation Pattern Interpretation

No experimental data on the ESI-MS fragmentation pattern of this compound has been published, precluding an interpretation of its fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

Without a published crystal structure, information regarding the crystal system, space group, and unit cell parameters for this compound is unavailable.

Detailed Examination of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the molecular geometry of this compound would be achieved through single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, offering insights into the spatial arrangement of the atoms.

For instance, one would expect to determine the C-N bond lengths within the pyrimidine and pyridine rings, as well as the bond length connecting the two ring systems. The bond angles around the nitrogen atoms and within the aromatic rings would reveal any distortions from ideal geometries. Torsional angles, particularly around the bond linking the pyridine and pyrimidine moieties, would define the conformational orientation of the two rings relative to each other.

A hypothetical data table for such findings would be structured as follows:

Hypothetical Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(2) | N(1) | Data not available |

| C(6) | N(1) | Data not available |

| C(2) | N(3) | Data not available |

| C(4) | N(3) | Data not available |

| C(4) | N(amine) | Data not available |

Hypothetical Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| N(1) | C(2) | N(3) | Data not available |

| C(2) | N(3) | C(4) | Data not available |

| N(3) | C(4) | C(5) | Data not available |

| C(4) | C(5) | C(6) | Data not available |

| C(5) | C(6) | N(1) | Data not available |

Hypothetical Torsional Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

|---|---|---|---|---|

| N(1) | C(2) | C(pyridine) | N(pyridine) | Data not available |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions. An analysis of the crystal structure would reveal the presence of hydrogen bonds, π-π stacking, and other van der Waals forces. The amino group of this compound is a potential hydrogen bond donor, while the nitrogen atoms in the pyrimidine and pyridine rings are potential acceptors. The aromatic rings themselves could participate in π-π stacking interactions. Understanding these motifs is crucial for predicting the compound's physical properties, such as solubility and melting point.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations would include N-H stretching of the amine group, C-H stretching of the methyl group and aromatic rings, C=N and C=C stretching within the pyrimidine and pyridine rings, and various bending vibrations.

Hypothetical FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | N-H stretch | Primary amine |

| Data not available | C-H stretch (aromatic) | Pyridine/Pyrimidine rings |

| Data not available | C-H stretch (aliphatic) | Methyl group |

| Data not available | C=N stretch | Pyridine/Pyrimidine rings |

| Data not available | C=C stretch | Pyridine/Pyrimidine rings |

| Data not available | N-H bend | Primary amine |

Raman Spectroscopy

Raman spectroscopy would provide complementary vibrational information. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the UV region corresponding to π→π* transitions within the conjugated pyridine and pyrimidine ring systems. The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Hypothetical UV-Vis Absorption Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| Data not available | Data not available | π→π* |

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound. TGA would reveal the decomposition temperature of this compound, while DSC would identify its melting point and any other phase changes.

Hypothetical Thermal Analysis Data

| Technique | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition | Data not available |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for elucidating the electronic structure and energetic properties of a molecule. These computational methods can predict molecular geometries, orbital energies, and other fundamental parameters.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties

DFT is a powerful and widely used computational method for determining the optimized geometry and ground-state properties of molecules. This approach calculates the electron density to determine the energy of the system, providing a balance between accuracy and computational cost. For 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a DFT study would typically involve optimizing the molecular structure to find the lowest energy conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles, forming the basis for understanding the molecule's three-dimensional shape. However, no specific studies detailing the DFT-optimized geometry or ground state properties for this compound have been found.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could provide very precise energetic and structural information for this compound. Such studies would be invaluable for benchmarking other computational methods and for obtaining highly reliable data on its electronic properties. At present, the scientific literature lacks any such high-accuracy ab initio investigations for this molecule.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is critical for understanding the flexibility of a molecule and identifying its most stable spatial arrangements, which often dictate its biological activity and physical properties.

Rotational Barriers and Preferred Conformations

The bond connecting the pyrimidine (B1678525) and pyridine (B92270) rings in this compound allows for rotation, leading to different conformations. A computational study would map the potential energy surface by systematically rotating this bond to identify the energy minima, corresponding to the most stable conformers, and the energy maxima, which define the rotational barriers. This information is key to understanding the molecule's dynamic behavior. No published research detailing the rotational barriers or preferred conformations of this specific compound could be located.

Assessment of Intramolecular Interactions

The spatial arrangement of atoms in this compound may allow for various intramolecular interactions, such as hydrogen bonds or steric repulsions. These non-covalent interactions play a significant role in stabilizing certain conformations over others. Computational tools can identify and quantify these interactions, providing insight into the molecule's structural preferences. A thorough search did not yield any studies assessing these intramolecular forces.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP analysis for this compound would highlight the nitrogen atoms of the pyridine and pyrimidine rings as potential sites for electrophilic attack and hydrogen bonding. Conversely, the amine group's hydrogen atoms would be identified as electrophilic sites. This analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. Unfortunately, no specific MEP surface analysis for this compound is available in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. irjweb.com For pyrimidine and pyridine derivatives, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G. malayajournal.orgirjweb.com

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η ≈ (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule undergoes chemical change.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (IP + EA) / 2).

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons (ω = χ² / 2η).

Theoretical studies on related heterocyclic compounds show that eventual charge transfer interactions occur within the molecule, influencing its reactivity. malayajournal.orgirjweb.com For instance, in a study of a pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be relatively small, indicating that the molecule is chemically reactive. irjweb.com The distribution of HOMO and LUMO orbitals also reveals the most probable sites for electrophilic and nucleophilic attacks. wuxibiology.com In many chlorodiazines and pyridines, the LUMO or LUMO+1 lobes are centered on the carbon-halogen bond, indicating the site for nucleophilic substitution. wuxibiology.com

Table 1: Representative FMO Parameters for a Heterocyclic Amine Note: This table contains representative data based on similar compounds as specific values for this compound are not publicly available. Calculations are typically performed using DFT (B3LYP/6-311++G method).

| Parameter | Symbol | Typical Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.26 | Electron-donating ability irjweb.com |

| LUMO Energy | ELUMO | -0.88 | Electron-accepting ability irjweb.com |

| Energy Gap | ΔE | 5.38 | Chemical reactivity and kinetic stability malayajournal.org |

| Ionization Potential | IP | 6.26 | Energy to remove an electron |

| Electron Affinity | EA | 0.88 | Energy released when gaining an electron |

| Chemical Hardness | η | 2.69 | Resistance to deformation |

| Chemical Softness | S | 0.37 | Ease of undergoing chemical change |

| Electronegativity | χ | 3.57 | Electron-attracting power |

| Electrophilicity Index | ω | 2.37 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of compounds like this compound and their interactions with biological targets, such as proteins or enzymes. nih.gov MD simulations are crucial for understanding the stability of ligand-receptor complexes and the conformational changes that occur upon binding. rsc.orgrsc.org

In typical MD studies of pyrimidine derivatives as enzyme inhibitors, the simulation is performed for a significant duration (e.g., 40 ns or more) to observe the system's behavior under physiological conditions. rsc.org The stability of the complex is assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone or a ligand's position from its initial state. A stable RMSD value over time suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand. Higher RMSF values suggest greater flexibility.

Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value indicates the protein is not undergoing significant unfolding.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into conformational changes.

MD simulations on pyrimidine derivatives targeting kinases have shown that these compounds can form stable complexes within the active site. rsc.orgnih.gov The simulations often validate the binding modes predicted by molecular docking and highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and stability. nih.govrsc.org By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamic nature of the interactions, which is essential for designing more potent and selective analogues. tandfonline.com

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Assesses the stability of the protein-ligand complex over time. rsc.org |

| Root Mean Square Fluctuation | RMSF | Measures the flexibility of individual residues or ligand atoms. rsc.org |

| Radius of Gyration | Rg | Indicates the overall compactness of the protein structure. rsc.org |

| Solvent Accessible Surface Area | SASA | Quantifies the exposure of the complex to the solvent. rsc.org |

| Hydrogen Bond Analysis | H-bonds | Tracks the formation and breaking of hydrogen bonds, crucial for binding. nih.gov |

| Binding Free Energy | ΔGbind | Calculates the free energy of binding, often using methods like MM/PBSA. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijcsi.pronih.gov These models are invaluable in medicinal chemistry for predicting the activity of new analogues, optimizing lead compounds, and understanding the structural features essential for a desired effect. mdpi.comnih.gov

For analogues of this compound, QSAR models have been developed to predict various biological activities, including anticancer, antifungal, and enzyme inhibitory effects. nih.govmdpi.comresearchgate.net The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. rsc.org

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, and topological) are calculated for each molecule in the dataset. ijcsi.pro

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation, q²) and external validation techniques (using a separate test set of compounds, R²pred). rsc.orgnih.gov

Studies on pyrimidine derivatives have successfully generated predictive QSAR models. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to create models for kinase inhibitors. rsc.orgrsc.org These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity, providing direct guidance for structural modification. rsc.org Similarly, QSPR models have been developed to predict properties like the corrosion inhibition efficiency of pyrimidine derivatives. ijcsi.pro

The statistical quality of these models is assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (R²pred). High values for these parameters (typically > 0.6) indicate a robust and predictive model. rsc.orgchemrevlett.com

Table 3: Common Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Symbol | Description | Typical Good Value |

| Correlation Coefficient | R² | Measures the goodness of fit of the model for the training set. nih.gov | > 0.8 |

| Cross-validated R² | q² | Assesses the internal predictive ability of the model via cross-validation. rsc.org | > 0.6 |

| Predictive R² | R²pred | Evaluates the model's ability to predict the activity of an external test set. nih.gov | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. nih.gov | Low value |

| F-statistic | F | Indicates the statistical significance of the regression model. researchgate.net | High value |

Chemical Reactivity, Functionalization, and Analog Synthesis

Electrophilic and Nucleophilic Reaction Pathways on the Pyrimidine (B1678525) and Pyridine (B92270) Rings

The reactivity of 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is governed by the distinct electronic characteristics of its constituent aromatic rings. Both pyridine and pyrimidine are classified as π-deficient heterocycles, which makes them generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Electrophilic Reactions: Electrophilic substitution on the pyrimidine ring is typically challenging due to its electron-deficient nature. researchgate.net However, the presence of electron-donating groups, such as the C-4 amine and C-5 methyl groups in the title compound, can activate the ring sufficiently to allow for electrophilic attack. The most probable site for such a reaction is the C-5 position, which is activated by the adjacent C-4 amino group. researchgate.net Halogenation, for instance, can occur at the C-5 position of aminopyrimidines. google.com For example, oxidative halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using a combination of sodium halides (NaX) and K₂S₂O₈. nih.gov

The pyridine ring is also deactivated towards electrophiles. Direct electrophilic substitution would require harsh conditions and would likely lead to a mixture of products. More modern approaches, such as transition-metal-catalyzed C-H activation, provide a more controlled route for functionalizing the pyridine ring. nih.gov

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. researchgate.net In dichloropyrimidines, substitution typically occurs preferentially at the C-4 position. acs.org While the C-4 amine of the title compound is not a good leaving group, a synthetic precursor such as a 4-chloropyrimidine (B154816) derivative would readily react with nucleophiles. 2-Sulfonylpyrimidines, for instance, react with thiols via an SNAr mechanism to form pyrimidyl thioethers. nih.gov The reactivity of the pyrimidine ring toward nucleophiles can be significantly enhanced by quaternization of one of the ring nitrogens. wur.nl

Functional Group Interconversions of the Methyl and Amine Substituents

The methyl and amine groups on the pyrimidine ring are key sites for introducing structural diversity through functional group interconversions.

Modifications of the C-5 Methyl Group: The C-5 methyl group can be a handle for various transformations. Oxidation of methyl groups on pyrimidine rings to form aldehydes has been demonstrated, for example, in the conversion of 6-methyl-2,4-dioxopyrimidine using selenium oxide. researchgate.net Furthermore, photoredox catalysis offers a modern approach for the selective functionalization of the C(sp³)–H bonds of the methyl group. This has been shown for 5-methylcytosine, where a xanthone-sensitized process introduces a pyridine modification onto the methyl group via a radical intermediate. nih.gov This type of reaction proceeds through single-electron oxidation of the pyrimidine ring, followed by deprotonation to generate a methyl radical, which then couples with a reaction partner. nih.gov

Modifications of the C-4 Amine Group: The exocyclic C-4 amino group behaves as a typical primary aromatic amine and is amenable to a wide range of derivatization reactions. These include, but are not limited to, acylation, alkylation, sulfonylation, and formation of ureas and thioureas. Acylation, for example, can be achieved using reagents like 4-iodobenzoyl chloride to introduce new functionalities. rsc.org The amino group can also be a nucleophile in substitution reactions or a coupling partner in metal-catalyzed C-N bond-forming reactions.

Catalytic Transformations for Further Derivatization

Catalytic methods, particularly those employing transition metals, are powerful tools for the advanced derivatization of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and are highly applicable to heteroaromatic systems. mdpi.com Reactions such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Heck reactions can be used to functionalize the pyrimidine or pyridine rings. researchgate.netnih.gov These reactions typically require a halide or triflate as a leaving group on the ring. For instance, a 6-chloro-2,4-diaminopyrimidine can be readily arylated using various aromatic boronic acids with a palladium catalyst like Pd(PPh₃)₄. researchgate.net Similarly, Suzuki couplings on pyridylboronic acids with heteroaryl halides bearing an amine group have been used to synthesize highly substituted bipyridines. acs.org

Another powerful strategy is direct C–H activation, which avoids the need for pre-functionalization with a leaving group. nih.gov Transition metals such as palladium, rhodium, or iridium can catalyze the direct coupling of a C-H bond with a suitable reaction partner. researchgate.netrsc.org The nitrogen atoms within the pyridine and pyrimidine rings can act as directing groups, guiding the catalyst to specific C-H bonds to ensure regioselectivity. nih.govresearchgate.net

Table 1: Examples of Catalytic Transformations on Related Pyrimidine and Pyridine Scaffolds

| Reaction Type | Substrate Type | Catalyst/Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-Chloro-2,4-diaminopyrimidine | Pd(PPh₃)₄, Arylboronic acid | Pyrimidine C-6 | researchgate.net |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄, K₃PO₄, Arylboronic acid | Phenyl group attached to C-5 | mdpi.com |

| Buchwald-Hartwig Amination | Halogenated Pyrimidine | Pd₂(dba)₃, X-Phos, K₂CO₃, Amine | Pyrimidine Halogen Position | nih.gov |

| C-H Arylation | 3-Nitropyridine | Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃ | Pyridine C-4 | nih.gov |

| C-H Activation | Pyridine | (PBP)Ir Complexes | Pyridine C-2 | chemrxiv.org |

Systematic Synthesis of Structurally Modified Analogues

The synthesis of analogs of this compound can be systematically approached by modifying each of its three key components: the pyridine moiety, the C-5 methyl group, and the C-4 amine group. A general strategy for synthesizing the core involves the condensation of 2-amidinopyridine with a β-keto ester or a related three-carbon synthon.

To generate analogs with different substituents on the pyridine ring, the synthesis can commence from a variety of substituted 2-aminopyridines or 2-halopyridines. For example, a base-promoted cascade reaction of N-propargylic β-enaminones with various formamides can produce multisubstituted 2-aminopyridines, which can then be used as building blocks. dicp.ac.cn Alternatively, a pre-formed pyridinylpyrimidine with a halogen on the pyridine ring can undergo palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. nih.gov

Diversity at the C-5 position of the pyrimidine ring can be achieved in several ways. One approach is to employ different three-carbon building blocks during the initial ring-forming condensation reaction. Using synthons other than those that provide a methyl group allows for the introduction of a wide range of substituents (e.g., H, ethyl, propyl, aryl, halogen).

Post-synthetic modification of the C-5 methyl group, as discussed in section 5.2, is another viable strategy. For instance, radical-mediated functionalization can introduce new groups onto the methyl substituent. nih.gov Halogenation of the pyrimidine C-5 position on related aminopyrimidine systems has been accomplished using reagents like bromine in the presence of magnesium oxide. google.com

The C-4 amine is perhaps the most straightforward position to modify for the creation of an analog library. Standard N-alkylation and N-acylation reactions can be used to introduce a vast array of substituents. rsc.org A common synthetic strategy for producing diverse N4-substituted pyrimidines involves the nucleophilic aromatic substitution of a 4-chloropyrimidine precursor with a panel of different primary or secondary amines. acs.org This approach is highly effective for parallel synthesis and the generation of large compound libraries. For example, a series of 2-anilinopyrimidines can be synthesized by reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives. rsc.org

Table 2: Synthetic Strategies for Analog Generation

| Modification Site | Synthetic Strategy | Example Reaction/Reagents | Reference |

|---|---|---|---|

| Pyridine Moiety | Use of substituted starting materials | Condensation with substituted 2-amidinopyridines | dicp.ac.cn |

| Pyridine Moiety | Palladium-catalyzed cross-coupling | Suzuki coupling on a halo-substituted pyridine ring | nih.gov |

| Pyrimidine C-5 Position | Variation of cyclization precursors | Use of different β-dicarbonyl compounds in pyrimidine synthesis | organic-chemistry.org |

| Pyrimidine C-5 Position | Post-synthetic modification | Photocatalytic C-H functionalization of the methyl group | nih.gov |

| C-4 Amine Group | Nucleophilic Aromatic Substitution | Reaction of a 4-chloropyrimidine precursor with various amines | acs.org |

| C-4 Amine Group | N-Acylation | Reaction with acyl chlorides or carboxylic acids (with coupling agents) | rsc.org |

Bioisosteric Replacements in Analog Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting specific atoms or groups with others that have similar physical or chemical properties. This approach aims to enhance potency, selectivity, metabolic stability, or pharmacokinetic profiles. In the context of this compound, several key positions on the scaffold are amenable to bioisosteric modifications to modulate its biological activity.

Key positions for bioisosteric replacement include the 4-amino group, the 5-methyl group, and atoms within the pyridinyl and pyrimidinyl rings. Research on related heterocyclic scaffolds provides insights into the potential outcomes of such modifications.

C4-Position (Amino Group): The 4-amino group is crucial, often acting as a hydrogen bond donor. Replacing the primary amine (-NH₂) with a hydroxyl (-OH) or thiol (-SH) group represents a classical bioisosteric interchange. estranky.sk Furthermore, methylation (-NHCH₃) or acetylation (-NHC(O)CH₃) can alter hydrogen bonding capacity and lipophilicity, which may impact target engagement and cell permeability. cardiff.ac.uk

C5-Position (Methyl Group): The 5-methyl group can be replaced with other small substituents to probe the steric and electronic requirements of the binding pocket. A common replacement is the trifluoromethyl group (-CF₃), which is a strong electron-withdrawing group and can improve binding interactions. cardiff.ac.uk However, this substitution can also lead to a loss of potency, indicating that the specific interactions of the methyl group are critical. cardiff.ac.uk Another classical bioisostere for a methyl group is a chlorine atom (-Cl), which has a similar van der Waals radius but different electronic properties.

Pyridine Ring: The nitrogen atom in the pyridine ring is a key interaction point, likely acting as a hydrogen bond acceptor. Shifting its position around the ring (e.g., to the 3- or 4-position) would create constitutional isomers with altered electronic distribution and spatial arrangement, significantly impacting binding. Another strategy involves replacing the entire pyridine ring with other five- or six-membered heterocycles like thiazole (B1198619), pyrazole, or even a phenyl ring, to explore different binding modes. The replacement of pyridine-N-oxide with 2-difluoromethylpyridine has also been shown to be a successful bioisosteric strategy in other contexts. rsc.org

Pyrimidine Ring: While modifications to the core pyrimidine ring are less common, replacing a C-H unit with a nitrogen atom to create a triazine ring is a potential modification. Such changes drastically alter the electronic character and hydrogen bonding potential of the core scaffold.

The following table summarizes potential bioisosteric replacements for this compound, based on established principles and findings from related molecular series.

| Position | Original Group | Potential Bioisostere | Rationale and Potential Impact | Reference |

|---|---|---|---|---|

| C4 (Pyrimidine) | -NH₂ (Amino) | -OH (Hydroxyl) | Classical bioisostere; alters hydrogen bond donor/acceptor profile. | estranky.sk |

| C4 (Pyrimidine) | -NH₂ (Amino) | -NHCH₃ (Methylamino) | Reduces hydrogen bond donor capacity; increases lipophilicity. | cardiff.ac.uk |

| C5 (Pyrimidine) | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | Electron-withdrawing; acts as a weak H-bond acceptor; alters metabolic stability. May increase or decrease potency depending on the target. | cardiff.ac.uk |

| C5 (Pyrimidine) | -CH₃ (Methyl) | -Cl (Chloro) | Similar size but different electronics; introduces a halogen bond donor capability. | estranky.sk |

| C5 (Pyrimidine) | -CH₃ (Methyl) | -H (Hydrogen) | Removes steric bulk to probe for essential interactions; may abolish selectivity. | cardiff.ac.uk |

| Pyridine Ring | Pyridin-2-yl | Thiazol-2-yl | Alters ring electronics, size, and H-bonding capacity. | mdpi.com |

| Pyridine Ring | Pyridin-2-yl | Phenyl | Removes the nitrogen H-bond acceptor, testing its importance for activity. | nih.gov |

Reaction Mechanism Elucidation for Key Synthetic Transformations

The synthesis of 2-aminopyrimidine (B69317) derivatives, including this compound, predominantly relies on the classical condensation reaction between a guanidine-containing compound and a 1,3-dielectrophile. researchgate.netresearchgate.net The key transformation is the construction of the pyrimidine ring. For the target molecule, this involves the cyclocondensation of pyridine-2-carboxamidine with a suitable three-carbon precursor incorporating the C4-amine and C5-methyl functionalities, such as a β-ketonitrile or an enaminonitrile.

A plausible and widely accepted mechanism for this transformation proceeds through several distinct steps: condensation, intramolecular cyclization, and aromatization.

Proposed Reaction Mechanism: Cyclocondensation

Step 1: Nucleophilic Attack (Condensation) The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine (Pyridine-2-carboxamidine, I ) on an electrophilic carbonyl carbon or its equivalent in the three-carbon synthon (e.g., 2-cyano-3-oxobutanamide, II ). This forms a tetrahedral intermediate (III ). This step is often catalyzed by a base, which deprotonates the amidine to increase its nucleophilicity, or by an acid, which activates the carbonyl group.

Step 2: Dehydration and Imine Formation The tetrahedral intermediate (III ) is unstable and eliminates a molecule of water (or another small molecule like an alcohol, depending on the substrate) to form a more stable N-acylated amidine or imine intermediate (IV ).

Step 3: Intramolecular Cyclization (Annulation) The second nitrogen atom of the amidine moiety in intermediate IV then performs an intramolecular nucleophilic attack on the second electrophilic center of the three-carbon unit (in this case, the nitrile carbon). This annulation step forms the six-membered heterocyclic ring, resulting in a dihydropyrimidine (B8664642) intermediate (V ).

Step 4: Tautomerization and Aromatization The cyclic intermediate (V ) undergoes tautomerization to a more stable form. The final step is the elimination of another small molecule (like water or ammonia, depending on the exact precursor) or a simple proton shift, leading to the formation of the stable, aromatic 2,4-disubstituted pyrimidine ring system (VI ), which is the core of the final product. Subsequent functional group manipulations, if necessary, would yield the target compound.

Molecular Mechanisms of Biological Activity and Target Interactions

Identification and Characterization of Specific Molecular Targets

The molecular targets of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine and its derivatives are primarily centered around enzymes, particularly kinases, which are crucial regulators of cellular processes. The 2-aminopyrimidine (B69317) scaffold serves as a privileged structure for interacting with the ATP-binding pocket of these enzymes.

Enzyme Inhibition Studies (e.g., Kinases, α-Glucosidase, iNOS)

Research into compounds with a similar structural core has revealed significant inhibitory activity against several classes of enzymes.

Kinases: The 2-(pyridin-2-yl)pyrimidin-4-amine (B2634865) scaffold is a well-established pharmacophore for kinase inhibition. Analogs of this compound have demonstrated potent inhibitory activity against a range of kinases.

Cyclin-Dependent Kinases (CDKs): A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which share the N-(pyridin-2-yl)pyrimidin-2-amine core, were identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govacs.org These kinases are key regulators of the cell cycle, and their inhibition can halt cell proliferation. nih.govacs.org For example, medicinal chemistry optimization led to compounds that inhibited CDK4 and CDK6 with high potency, demonstrating antiproliferative activities across a panel of human cancer cell lines. nih.gov

Janus Kinase 2 (JAK2): Derivatives featuring a 5-methylpyrimidin-2-amine (B1316505) core have been developed as potent and selective JAK2 inhibitors. nih.gov One such derivative, compound A8, showed an IC50 value of 5 nM for JAK2 kinase and exhibited significant selectivity over other JAK family members. nih.gov The JAK2 protein is a critical component of signaling pathways that control cell growth and proliferation. nih.gov

Other Kinases: The broader 2-phenylaminopyrimidine scaffold, exemplified by the drug Imatinib, is known to inhibit multiple tyrosine kinases, including ABL, c-KIT, and PDGF-R. wikipedia.org This highlights the versatility of the pyrimidine (B1678525) core in targeting diverse kinase families.

Inducible Nitric Oxide Synthase (iNOS): While direct studies on this compound are lacking, related 2-amino-4-methylpyridine (B118599) analogues have been investigated as iNOS inhibitors. nih.gov iNOS is an enzyme that produces nitric oxide, and its overactivity is implicated in inflammatory conditions. The 2-aminopyridine (B139424) moiety is a key structural feature for this inhibitory activity. nih.gov

Receptor Binding Assays

While enzyme inhibition is the most studied mechanism for this class of compounds, binding to specific receptors has also been explored for related structures. For instance, various polyfunctionalized pyridine (B92270) derivatives have been shown to exhibit high affinity for Sigma receptors (σRs), which are biological targets for therapies aimed at neuropathic pain. nih.gov Radioligand competition experiments using preparations from cells stably transfected with human σ1 receptors are a common method to determine the binding affinity of these compounds. nih.gov

Elucidation of Molecular Mechanism of Action

Understanding the precise mechanism by which these compounds exert their effects involves investigating their binding modes and their downstream impact on cellular functions.

Investigation of Allosteric vs. Orthosteric Binding Modes

The distinction between allosteric and orthosteric binding is crucial for understanding a drug's mechanism and potential for selectivity.

Orthosteric Binding: Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. nih.gov For kinases, the active site is the ATP-binding pocket. nih.gov Given that the 2-aminopyrimidine scaffold is a known bioisostere of the adenine (B156593) base in ATP, it is widely accepted that inhibitors like this compound and its analogs function as ATP-competitive, orthosteric inhibitors. nih.govnih.gov They occupy the ATP active site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. wikipedia.org

Allosteric Binding: Allosteric modulators bind to a site on the protein that is topographically distinct from the active site. nih.govnih.gov This binding induces a conformational change that alters the activity of the active site. nih.gov While less common for this specific chemical class, allosteric inhibition presents an alternative mechanism. Type III allosteric inhibitors, for example, bind exclusively to pockets near the ATP site, locking the kinase in an inactive conformation. nih.gov However, the available data for pyrimidine-based kinase inhibitors strongly points towards an orthosteric mechanism of action. wikipedia.orgnih.govnih.gov

Impact on Cellular Pathways and Processes (e.g., Cell Cycle Progression, Vacuolization, Histone Phosphorylation)

The inhibition of molecular targets by this compound analogs translates into significant effects on various cellular processes.

Cell Cycle Progression: As potent inhibitors of CDKs and JAK2, derivatives of this compound directly impact cell cycle regulation. nih.govacs.orgnih.gov Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cells to transition from the G1 to the S phase of the cell cycle. nih.govacs.org Studies on related compounds showed a concentration-dependent accumulation of cells in the G1 phase, effectively halting proliferation. acs.orgnih.gov

Vacuolization: Certain derivatives have been shown to induce a non-apoptotic form of cell death called methuosis, which is characterized by the formation of large, fluid-filled intracellular vacuoles derived from macropinosomes. nih.gov A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives found that the lead compound, 12A, induced extensive cytoplasmic vacuolization in cancer cells but not in normal cells. nih.govsemanticscholar.org This process was linked to the activation of the MAPK/JNK signaling pathway. nih.govsemanticscholar.org

Histone Phosphorylation: Kinase inhibitors can indirectly affect histone phosphorylation. CDKs, for instance, are involved in phosphorylating various cellular proteins, including histones, to regulate chromatin structure and gene expression. By inhibiting these kinases, compounds can alter the landscape of histone modifications, impacting cellular processes.

Structure-Activity Relationship (SAR) Investigations of Derivatives

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Research on derivatives of this compound has provided valuable insights.

The general scaffold can be broken down into three key components for SAR analysis: the pyridine ring, the central pyrimidine core, and the amine linker.

| Modification Position | Structural Change | Impact on Activity | Reference |

| Pyrimidine Core (C5) | Introduction of a methyl group (vs. H) | ~2-fold increase in potency against USP1/UAF1 | acs.org |

| Introduction of cyano, OMe, F, NH2, NMe2, or SMe groups | Generally maintained good potency | acs.org | |

| Pyrimidine Core (C4) | Replacement of amine with thiazol-5-yl group | Led to potent CDK4/6 and CDK9 inhibitors | nih.govacs.org |

| Amine Linker | Replacement of phenyl with pyridine ring | Shifted selectivity towards CDK4/6 | acs.org |

| Pyridine Ring | Introduction of ionizable groups (e.g., piperazine) | Maintained excellent potency and improved properties | acs.org |

| General | Transfer of (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to indole (B1671886) 5-position | Significant increase in vacuolization-inducing effect | nih.govsemanticscholar.org |

Key SAR Findings:

The 5-Methyl Group: In a study of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the C5 position of the pyrimidine ring resulted in a twofold increase in inhibitory potency against the deubiquitinase USP1/UAF1 compared to the unsubstituted analog. acs.org This suggests that the methyl group may engage in favorable hydrophobic interactions within the target's binding site or induce a more active conformation.

The Pyridine Ring: The substitution pattern on the pyridine ring is crucial for selectivity and potency. In the development of CDK4/6 inhibitors, replacing the aniline (B41778) moiety of older pan-CDK inhibitors with a pyridine ring was a key step in achieving selectivity. acs.org Furthermore, adding ionizable groups like piperazine (B1678402) to the pyridine ring enhanced antiproliferative activity. acs.org

Substituents on the Pyrimidine Core: The C4 position of the pyrimidine is a critical point for modification. Attaching a thiazole (B1198619) ring at this position led to highly potent CDK inhibitors. nih.govacs.orgacs.org The C5 position is also tolerant of various small substituents, including cyano, methoxy, and fluoro groups, which often maintain or slightly modify the compound's potency. acs.org

The Amino Linker: The exocyclic amino group is a key hydrogen bond donor, forming critical interactions in the hinge region of kinase ATP-binding sites. Modifications that alter this interaction can significantly impact activity.

These SAR investigations underscore the chemical tractability of the 2-(pyridin-2-yl)pyrimidin-4-amine scaffold and provide a roadmap for designing next-generation inhibitors with improved therapeutic profiles.

Influence of Substituent Position and Electronic Properties on Activity

The structure-activity relationship (SAR) of the 2-(pyridin-2-yl)pyrimidin-4-amine scaffold is highly dependent on the nature and position of its substituents. The pyridine ring at the C2 position and the amine group at the C4 position of the pyrimidine ring are crucial pharmacophores that engage in key interactions with biological targets, such as the hinge region of protein kinases. acs.orgnih.gov

The methyl group at the C5 position also plays a significant role. In the context of cyclin-dependent kinase (CDK) inhibitors, replacing the C5 methyl group with hydrogen can lead to a loss of selectivity. cardiff.ac.uk Conversely, substituting it with a strong electron-withdrawing group like trifluoromethyl can result in a loss of potency against both kinases and cancer cells. cardiff.ac.uk Studies on fungicidal pyrimidin-4-amines have shown that replacing a chlorine atom at the C5 position with hydrogen or bromine leads to a drop or complete loss of activity, highlighting the sensitivity of this position to substitution. acs.org

Furthermore, the substitution pattern on the pyridine ring and the amine at the C4 position significantly modulates activity. For instance, in a series of anticancer agents, transferring the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to the 5-position of an indole ring resulted in a significant increase in vacuolization-inducing effect compared to substitution at the 4-position. semanticscholar.org In anti-inflammatory derivatives, the presence of a substituted aromatic moiety on the amide nitrogen at C5 was found to be crucial for enhanced inhibitory activity against NF-κB. rsc.org These findings underscore the importance of precise substituent placement and electronic character in optimizing the biological profile of this class of compounds.

Pharmacophore Modeling and Ligand-Based Design Principles

The 2-(pyridin-2-yl)pyrimidin-4-amine framework is a key pharmacophore in the design of various bioactive molecules, most notably kinase inhibitors like imatinib. semanticscholar.org This scaffold's utility stems from its ability to mimic the purine (B94841) core of ATP and form critical hydrogen bonds within the ATP-binding pocket of kinases. Ligand-based design principles often leverage this core structure.

In the design of CDK4/6 inhibitors, the 2-anilinopyrimidine scaffold is a well-established starting point. Replacing the phenyl ring with a pyridine ring, as seen in the title compound, is a common bioisosteric modification aimed at improving properties like potency and selectivity. acs.org The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group serves as a hydrogen bond donor, engaging with the kinase hinge region.

Pharmacophore models for related compounds often highlight:

A heterocyclic core (the pyrimidine ring).

A hydrogen bond donor (the C4 amine).

A hydrogen bond acceptor (the pyridine nitrogen).

Hydrophobic regions, which can be occupied by groups like the C5-methyl substituent.

In Vitro Biological Efficacy and Potency Assays (Mechanism-Focused)

Derivatives based on the this compound scaffold have been extensively evaluated in a variety of in vitro assays, demonstrating a broad spectrum of biological activities.

Antiproliferative Activity against Cancer Cell Lines

The 2-(pyridin-2-yl)pyrimidin-4-amine moiety is a core component of numerous compounds designed as antiproliferative agents. These compounds often function by inhibiting protein kinases, such as CDKs, which are crucial for cell cycle regulation. acs.org For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed excellent potency against CDK4 and CDK6 and were effective antiproliferative agents against the MV4-11 cancer cell line, with GI₅₀ values in the nanomolar range. acs.org

In other studies, derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine demonstrated significant antiproliferative effects against breast cancer cell lines. nih.govnih.gov One compound, in particular, showed a potent effect against the MCF-7 cell line with an IC₅₀ value of 4.3 µg/mL. nih.govnih.gov Similarly, novel 1H-indole-2-carbohydrazide derivatives incorporating a (4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety displayed high pan-cytotoxicity against various cancer cell lines while being less toxic to normal cells. semanticscholar.org These compounds were found to induce a form of non-apoptotic cell death called methuosis. semanticscholar.org

| Compound Class | Cell Line | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (78) | MV4-11 | GI₅₀ | 23 nM | acs.org |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine derivative (2) | MCF-7 | IC₅₀ | 4.3 µg/mL | nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine derivative (2) | MDA-MB-231 | IC₅₀ | >100 µg/mL | nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine derivative (3) | MCF-7 | IC₅₀ | 85.4 µg/mL | nih.gov |

Antimicrobial and Antioxidant Activity

Pyrimidine derivatives are well-documented for their antimicrobial properties. nih.govnih.gov A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against clinically isolated bacterial and fungal strains, with several compounds exhibiting good activity. researchgate.net Another study on related derivatives showed moderate antimicrobial activity against various bacterial and fungal strains. researchgate.net The mechanism of action for such compounds is often attributed to their ability to disrupt the microbial cell wall or interfere with essential cellular processes. mdpi.com

In addition to antimicrobial effects, pyrimidine derivatives have been investigated for their antioxidant properties. nih.gov The pyrimidine ring's resonance stabilization may contribute to free radical scavenging. nih.gov Studies on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated that some compounds possessed good antioxidant activity in the DPPH radical-scavenging assay. researchgate.net The antioxidant potential is often influenced by substituents that can donate hydrogen atoms or stabilize radical species.

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various Bacteria & Fungi | Moderate antimicrobial activity | researchgate.net |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | Pseudomonas aeruginosa | MIC = 0.21 μM | mdpi.com |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | Escherichia coli | MIC = 0.21 μM | mdpi.com |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | Candida albicans | MIC = 0.83 μM | mdpi.com |

Anti-inflammatory and Antifibrotic Studies

The pyrimidine scaffold is present in numerous compounds with anti-inflammatory activity. nih.govsemanticscholar.org Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and various cytokines. rsc.orgnih.gov

Specifically, derivatives of 2-(pyridin-2-yl) pyrimidine have been synthesized and evaluated for their anti-fibrotic potential. In a study targeting hepatic fibrosis, several compounds showed potent activity against immortalized rat hepatic stellate cells (HSC-T6), which are central to the development of liver fibrosis. nih.govmdpi.com The most active compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.com These compounds were shown to effectively inhibit the expression of collagen type I alpha 1 (COL1A1), a major component of fibrotic tissue. nih.govmdpi.com

| Compound Name | Cell Line | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | IC₅₀ | 45.69 µM | nih.govmdpi.com |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 | IC₅₀ | 45.81 µM | nih.govmdpi.com |

Acaricidal and Fungicidal Activity

In the field of agrochemicals, pyrimidin-4-amine derivatives are recognized for their potent fungicidal and acaricidal activities. researchgate.netresearchgate.net The primary mode of action for many of these fungicides is the inhibition of the mitochondrial complex I electron transport chain in fungi. acs.org This class of compounds is noted for having a unique mode of action with no cross-resistance to other existing pesticides. nih.gov

Numerous studies have explored the optimization of this scaffold. For instance, introducing a pyridin-2-yloxy substructure into pyrimidin-4-amines led to the discovery of HNPC-A9229, a compound with excellent fungicidal activity against Puccinia sorghi (corn rust) and Erysiphe graminis (powdery mildew), with EC₅₀ values of 0.16 mg/L and 1.14 mg/L, respectively. nih.govacs.org Another study found that a derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had an even better control effect on corn rust, with an EC₅₀ of 0.60 mg/L. researchgate.net Certain derivatives have also shown potent acaricidal activity against mites like Tetranychus cinnabarinus. researchgate.net

| Compound Class/Name | Organism | Activity Metric | Potency (mg/L) | Reference |

|---|---|---|---|---|

| HNPC-A9229 | Puccinia sorghi | EC₅₀ | 0.16 | nih.govacs.org |

| HNPC-A9229 | Erysiphe graminis | EC₅₀ | 1.14 | nih.govacs.org |

| (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) | Puccinia sorghi | EC₅₀ | 0.60 | researchgate.net |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Pseudoperonospora cubensis | EC₅₀ | 24.94 | nih.gov |

Structural Biology of Ligand-Target Complexes (e.g., Co-crystallography)

Although a co-crystal structure of this compound with a biological target has not been reported, analysis of similar compounds, especially kinase inhibitors, allows for a detailed inferential description of its likely binding mode. mdpi.comtandfonline.commdpi.com Kinases, a common target for pyrimidine-based compounds, possess a well-conserved ATP-binding pocket that these inhibitors typically occupy. nih.govnih.gov

The ATP-binding site of protein kinases, the likely target class for this compound, is a deep cleft situated between the N-terminal and C-terminal lobes of the kinase domain. This pocket can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. Inhibitors with the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold are known to orient themselves to interact with key features within this cleft. nih.govmdpi.comnih.gov

The interaction of this compound with its putative kinase target is expected to be governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The primary hydrogen bonding interactions for this class of compounds typically involve the aminopyrimidine core. The exocyclic amine and one of the pyrimidine nitrogens are perfectly positioned to form a bidentate hydrogen bond with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region (e.g., the backbone NH and C=O of residues like Cys-92 and Glu-90 in PLK4 for a similar scaffold). acs.org This interaction is a hallmark of many pyrimidine-based kinase inhibitors and is a critical determinant of their binding affinity.

Computational Approaches to Ligand-Target Interactions

In the absence of experimental structural data, computational methods are invaluable for predicting and analyzing the binding of this compound to its targets. mdpi.comijsrset.com Techniques such as molecular docking and free energy calculations provide insights into the plausible binding poses, interaction energies, and the thermodynamic driving forces of complex formation. acs.orgresearchgate.netchemrxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comijsrset.com For this compound, docking studies would typically be performed against a panel of protein kinase structures. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.

Studies on similar pyrimidine derivatives have successfully used molecular docking to elucidate binding modes. nih.govtandfonline.com For example, docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into the active sites of CDK2, CDK4, and CDK6 has provided valuable insights into their structure-activity relationships. nih.gov

Interactive Data Table: Representative Docking Scores of a Hypothetical Kinase Inhibitor

| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| CDK2 | -8.5 | Leu83, Phe80, Asp86 |

| CDK4 | -9.2 | Val96, His95, Asp99 |

| VEGFR-2 | -9.8 | Cys919, Leu840, Asp1046 |

| ASK1 | -8.9 | Val75, Met132, Asp142 |

Note: The data in this table is illustrative and based on typical docking results for pyrimidine-based kinase inhibitors against common targets. It does not represent actual experimental data for this compound.

Scoring functions are mathematical models that estimate the binding free energy. They typically account for factors such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and conformational strain. The analysis of the top-ranked docking poses can reveal the key interactions, such as the specific hydrogen bonds with the kinase hinge and the hydrophobic contacts made by the pyridine and methyl groups, that contribute to the binding affinity. mdpi.comijsrset.com

More rigorous than molecular docking, free energy calculations aim to provide a quantitative prediction of the binding affinity. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are computationally intensive but can yield results with high accuracy. acs.orgresearchgate.netchemrxiv.org These "alchemical" methods calculate the free energy difference between two states, for instance, the ligand in solution and the ligand bound to the protein.

While no specific FEP or TI studies have been published for this compound, these methods are increasingly applied in drug discovery for lead optimization of kinase inhibitors. researchgate.netchemrxiv.org For example, FEP can be used to predict how modifications to the core structure, such as altering the substitution on the pyridine or pyrimidine ring, would affect the binding affinity. This allows for the rational design of more potent and selective inhibitors before their synthesis.

Another common approach is the use of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations. acs.orgnih.gov This end-point method estimates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. Studies on allosteric kinase inhibitors have used MM/PBSA to successfully explain differences in activity and to identify key residues driving the binding process through the decomposition of the binding free energy into contributions from individual residues. acs.orgnih.gov Such an analysis for this compound could pinpoint the specific amino acids that have the most significant stabilizing interactions with the ligand.

Research Applications and Future Perspectives

Role as Chemical Probes for Biological System Elucidation

Derivatives of the pyridinyl-pyrimidinamine scaffold serve as valuable chemical probes for investigating the function of proteins and elucidating biological pathways. Due to their structural features, these molecules can be tailored to interact with specific biological targets with high affinity and selectivity. For instance, compounds with a similar core structure have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in the treatment of myeloproliferative neoplasms researchgate.net. By inhibiting such enzymes, these molecules act as probes to study the downstream effects of kinase signaling pathways.

Furthermore, related phenylquinazoline derivatives containing the pyrimidinyl-pyridine moiety have been identified as potent inhibitors of the Kv1.5 potassium ion channel, a target for atrial fibrillation therapies nih.govbldpharm.com. These inhibitors allow researchers to probe the electrophysiological roles of specific ion channels in cardiac function. The ability to design selective inhibitors based on this scaffold underscores its utility in dissecting complex biological systems and validating new therapeutic targets.

Contribution to Fragment-Based Drug Discovery (FBDD) Research Methodologies

Fragment-Based Drug Discovery (FBDD) is a modern approach in pharmaceutical research that identifies low-molecular-weight ligands (fragments) that bind weakly to a biological target. chemicalbook.com These fragments are then optimized and grown into more potent, drug-like molecules. The core structure of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine is well-suited for FBDD methodologies. Its relatively small size and high density of heteroatoms provide a starting point or "anchor" for building larger, more complex molecules with improved binding affinity.

The inherent modularity of the pyridinyl-pyrimidinamine scaffold allows for systematic chemical modification at multiple positions. This "fragment evolution" is a cornerstone of FBDD, where structural information from X-ray crystallography or NMR of the initial fragment-protein complex guides the design of more potent leads. The use of microscale high-throughput experimentation can speed up the optimization of synthetic reactions, such as cross-couplings, which are essential for elaborating on these fragment hits. nih.gov

Exploration as Building Blocks in Supramolecular Chemistry

The distinct chemical properties of the pyridine (B92270) and aminopyrimidine moieties within the this compound structure make it an excellent candidate for use as a building block in supramolecular chemistry. These nitrogen-containing heterocyclic systems can participate in highly specific, non-covalent interactions, such as hydrogen bonding and halogen bonding, to form well-defined, larger architectures.

Research has shown that the aminopyrimidine group readily forms robust hydrogen-bonded synthons with carboxylic acids. In molecules containing both a pyridine and an aminopyrimidine site, the carboxylic acid preferentially binds to the aminopyrimidine moiety over 90% of the time. This reliability allows for the directed assembly of complex structures. By combining these predictable hydrogen bonds with other interactions, such as halogen bonds to the pyridine nitrogen, researchers can construct one-dimensional chains and other ordered supermolecules. google.com This predictable binding behavior makes pyridinyl-pyrimidinamine derivatives valuable tools for crystal engineering and the design of novel functional materials.

Potential in Agricultural Chemical Research (e.g., Fungicides, Herbicides)

The pyrimidin-4-amine class of compounds has shown significant promise in the development of new agricultural chemicals, particularly fungicides. A key challenge in agriculture is the evolution of pesticide resistance, which necessitates the discovery of agents with novel modes of action. researchgate.net Pyrimidinamine derivatives are considered promising in this regard because their mechanism of action often differs from that of existing commercial fungicides, reducing the likelihood of cross-resistance. mdpi.com

Numerous studies have demonstrated the potent fungicidal activity of pyrimidin-4-amine derivatives against a range of plant pathogens. For example, specific derivatives have shown excellent efficacy against fungi like Puccinia sorghi (corn rust) and Erysiphe graminis (powdery mildew). mdpi.comresearchgate.net The structure-activity relationship (SAR) is crucial, with modifications to the pyrimidine (B1678525) and pyridine rings significantly impacting potency and spectrum of activity. Research has led to the discovery of compounds with fungicidal potency superior to or comparable to commercial fungicides like tebuconazole and diflumetorim. researchgate.netmdpi.com Beyond fungicides, some derivatives have also been investigated for insecticidal and acaricidal activity. researchgate.net

| Compound Derivative | Target Pathogen | Efficacy (EC50 in mg/L) | Reference |

|---|---|---|---|

| HNPC-A9229 | Puccinia sorghi | 0.16 | mdpi.com |

| HNPC-A9229 | Erysiphe graminis | 1.14 | mdpi.com |

| Compound T15 | Puccinia sorghi | 1.32 | researchgate.net |

| (S)-T33 | Puccinia sorghi | 0.60 | researchgate.net |

Applications in Materials Science Research (e.g., Polymers, Dyes)

The application of this compound and its derivatives in materials science is an emerging area of research. The heterocyclic rings present in the molecule possess electronic and coordination properties that can be exploited in the creation of functional materials. The pyridine and amine moieties can act as ligands, coordinating with metal ions to form metal-organic complexes. These complexes can have interesting catalytic, magnetic, or optical properties. For example, palladium(II) complexes with related N-donor ligands have been synthesized and studied for their chemical properties and potential applications.

The structure is also a potential component in the synthesis of specialized polymers. For instance, metal complexes containing pyridine and amine functionalities have been investigated as catalysts for the polymerization of methyl methacrylate. While the introduction of certain moieties can sometimes have an adverse effect on catalytic activity, the potential to tune the polymer's properties by modifying the ligand structure remains an area of interest. Furthermore, the aromatic and heteroaromatic nature of the scaffold suggests potential applications in the development of dyes or components of proton-conductive materials, where the nitrogen atoms can participate in proton transfer pathways. nih.gov

Challenges and Unresolved Questions in the Research of this compound

Despite its potential, research into this compound and its derivatives faces several challenges. In drug discovery, achieving high selectivity for a specific biological target while minimizing off-target effects remains a primary hurdle. For example, when targeting a specific kinase like JAK2, ensuring selectivity against other highly similar kinases (JAK1, JAK3, TYK2) is critical to avoid unwanted side effects. researchgate.net Similarly, improving the metabolic stability and pharmacokinetic properties of lead compounds is a constant challenge.

In agricultural science, the primary challenge is staying ahead of the evolution of resistance in plant pathogens and pests. researchgate.net While pyrimidinamines offer a different mode of action, understanding the mechanisms of potential future resistance is crucial for their long-term viability. Furthermore, optimizing these compounds for high potency against the target organism while ensuring low toxicity to non-target species, including mammals and beneficial insects, is a complex balancing act. mdpi.com Unresolved questions include the full elucidation of the mode of action for some of these compounds and a deeper understanding of the structure-activity relationships that govern their broad-spectrum potential.

Emerging Research Directions and Hypotheses

Future research on this compound and related compounds is likely to advance in several exciting directions. A key emerging area is the development of covalent inhibitors and chemical probes. By incorporating a reactive electrophilic group onto the scaffold, researchers can design molecules that form a permanent covalent bond with their biological target. This can lead to enhanced potency and prolonged duration of action, offering new ways to study biological systems.

Another promising direction is the design of multi-target ligands, where a single molecule is engineered to interact with two or more distinct biological targets. This is particularly relevant for complex diseases where multiple pathways are dysregulated. In supramolecular chemistry, the focus is on using these building blocks to create more complex, functional architectures like molecular cages or porous materials with applications in catalysis or molecular sensing. In agrochemical research, there is a hypothesis that combining the pyrimidinamine scaffold with other known active fragments could lead to hybrid molecules with broader activity spectra or novel modes of action, providing new tools to combat resistant pathogens. researchgate.net

Conclusion and Outlook

Synthesis of Key Academic Findings on 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

A diligent search of scholarly articles, chemical repositories, and patent databases did not yield specific academic findings for this compound. Consequently, there are no detailed research findings, data tables, or in-depth studies on its synthesis, characterization, or biological evaluation to synthesize. The absence of dedicated research on this compound means that its specific chemical and biological profile remains to be elucidated by the scientific community.

Broader Implications for Pyrimidine (B1678525) Chemistry and Heterocyclic Compound Design

While direct research on this compound is not available, the study of analogous pyridinyl-pyrimidine structures offers insights into the potential significance of this compound class. The pyrimidine core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors for cancer therapy.

The general synthetic strategies for similar compounds often involve the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent, followed by further modifications. The exploration of different substitution patterns on both the pyrimidine and pyridine (B92270) rings is a common approach in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The specific placement of the methyl group and the pyridinyl substituent in this compound could confer unique conformational and electronic properties, which may influence its interaction with biological targets. However, without experimental data, these remain theoretical considerations.

Future Trajectories for Scholarly Investigations of this compound and its Analogues

Given the current lack of information, the most immediate future trajectory for scholarly investigation would be the development of a reliable and efficient synthesis for this compound. This would be the foundational step to enable all subsequent research.

Once a synthetic route is established, future studies could focus on:

Structural and Physicochemical Characterization: Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its properties.

Biological Screening: Evaluation of its activity against a panel of biological targets, particularly protein kinases, given the known activity of related compounds.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand how different functional groups impact its biological activity. This could involve altering the position or nature of the substituent on the pyrimidine ring or modifying the pyridine moiety.

Such investigations would be crucial to determine if this compound or its analogues hold any potential for therapeutic applications or other areas of chemical science. Until such studies are undertaken and published, the scientific understanding of this specific compound will remain speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes/ketones, followed by cyclization. For example, Pd(PPh₃)₄-catalyzed coupling under anhydrous conditions (DME:H₂O solvent, 150°C, 1 h) is effective for pyrimidine ring formation . Purification via silica gel chromatography (e.g., 5–10% EtOH/CH₂Cl₂) ensures high purity. Reaction optimization should focus on solvent polarity, temperature control, and catalyst loading to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm) and pyrimidine protons (δ 6.0–7.0 ppm), with methyl groups at δ 2.0–2.5 ppm .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry (C, H, N content) with ≤0.3% deviation .

Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?

- Methodology : Antibacterial assays (e.g., MIC against S. aureus or E. coli) using broth microdilution. Pair with cytotoxicity testing (e.g., MTT assay on mammalian cells) to evaluate selectivity. Initial QSAR models (e.g., using MOE software) can prioritize structural analogs for testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- QSAR Parameters : Use MOE-derived descriptors like Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (Hammett constants). For example, higher Log P correlates with improved membrane penetration in antibacterial assays .

- Table: Key QSAR Descriptors

| Descriptor | Role in Bioactivity | Example Value Range |

|---|---|---|

| Log P | Lipophilicity | 1.5–3.0 |

| SMR | Steric bulk | 80–100 |

| π | Electronic effects | −0.2–0.5 |

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?